3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide
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Overview
Description
3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide is an organic compound that features a sulfonamide group attached to a fluorophenyl ring and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methylphenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide
- 3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide
- 3-{[(4-Bromophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide
Uniqueness
3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity. The fluorine atom also influences the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C14H14FN3O3S |
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Molecular Weight |
323.34 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H14FN3O3S/c15-11-3-5-13(6-4-11)22(20,21)17-9-7-14(19)18-12-2-1-8-16-10-12/h1-6,8,10,17H,7,9H2,(H,18,19) |
InChI Key |
GTDGKKQIUSFHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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